

what is Licochalcone C derived from

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Compound Focus: Licochalcone C

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Synthesis of Licochalcone C

Due to its low natural abundance, chemical synthesis is crucial for making **Licochalcone C** available for research. Recent synthetic approaches focus on improving yield and regioselectivity.

Synthetic Step	Key Objective	Note on Regioselectivity
1. C-Isoprenylation	Introduce isoprenyl group to resorcinol-based starting material [1].	Non-regioselective; a key challenge is introducing the prenyl group specifically at the C-3 position of the ring [1].
2. Protection & Methylation	Protect hydroxyl groups (e.g., with MOM) and methylate specific positions [1].	Ensures correct substitution pattern on the final product [1].
3. Claisen-Schmidt Condensation	Form the core α,β -unsaturated ketone bridge [1].	Creates the characteristic "retrochalcone" backbone [1].
4. Deprotection	Remove protecting groups to reveal free hydroxyl groups [1].	Yields the final active compound [1].

A 2024 study reported a six-step synthetic route achieving a **10% overall yield** [1]. Advanced methods have achieved **regioselective synthesis** and scalability up to 30 grams [1].

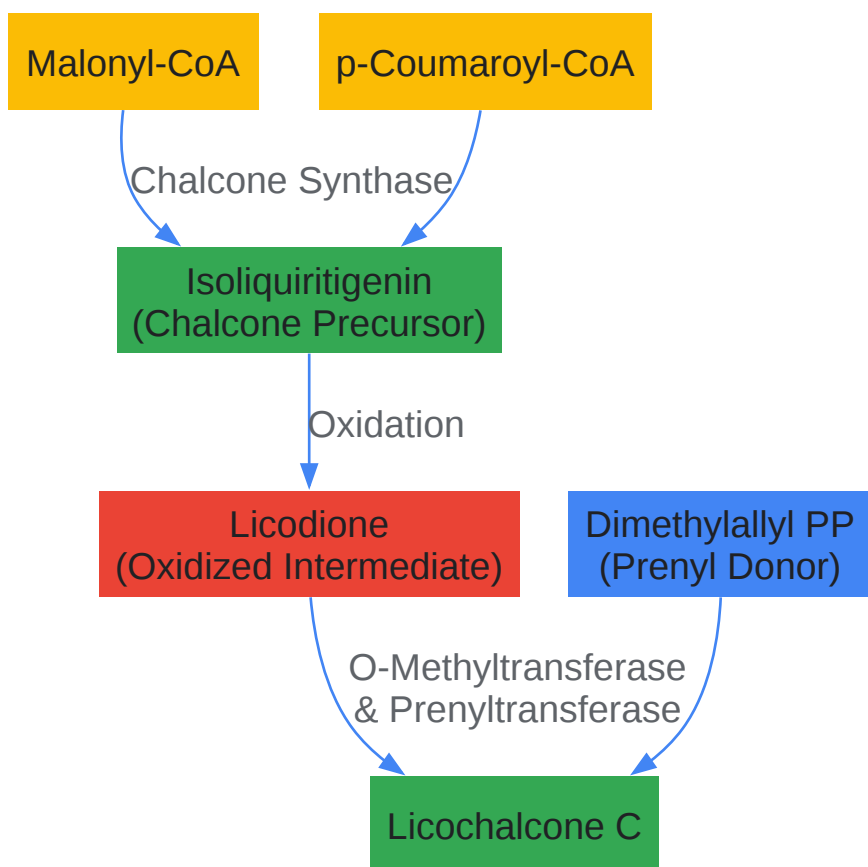
Key Experimental Protocols & Biological Data

Licochalcone C has shown promising biological activities in recent studies. The table below summarizes quantitative data from antibacterial assays.

Assay Type / Organism	Key Finding / Metric	Experimental Detail / Result
Broth Microdilution Assay	Determines Minimum Inhibitory Concentration (MIC) [1].	Standard CLSI methods; 96-well microtiter plates [1].
Gram-positive Bacteria (S. aureus)	MIC = 12.5 µg/mL (against both MSSA & MRSA) [1].	Suggests mechanism of action may not involve penicillin-binding proteins (PBPs) [1].
Mycobacterium species	MIC = 36.2 - 125 µg/mL [1].	--
Helicobacter pylori	MIC = 25 µg/mL [1].	--
Biofilm Inhibition (MSSA & MRSA)	MBIC ₅₀ = 6.25 µg/mL [1].	50% inhibition of biofilm formation [1].
Fluorescence Microscopy	Investigates mechanism of action against <i>S. aureus</i> [1].	Uses fluorophores SYTO9 (labels live cells) and Propidium Iodide (PI, labels dead cells); Licochalcone C disrupts bacterial membrane, similar to nisin [1].
In Vivo Toxicity (Galleria mellonella)	Evaluates systemic toxicity [1].	No lethality observed at 100 µg/mL after 80 hours [1].
Enzyme Inhibition Assay	IC ₅₀ for α-glucosidase: < 100 nM [2].	Suggests potential for managing diabetes [2].

Biosynthesis Pathway

In nature, **Licochalcone C** is biosynthesized through the polyketide pathway. The key precursor is **isoliquiritigenin**, which undergoes oxidation, O-methylation, and prenylation to form the retrochalcone skeleton [3]. The following diagram illustrates this pathway.



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*Biosynthesis of **Licochalcone C** from primary precursors via the retrochalcone pathway [3].*

Research Context and Potential

Licochalcone C belongs to the **prenylated chalcone** family. The **prenyl (or isoprenyl) side chain** significantly enhances its biological activity by improving membrane affinity and interactions with target proteins [4]. Its structural similarity to other licorice-derived retrochalcones, particularly the clinically investigated **Licochalcone A**, makes it a promising candidate for drug discovery [4] [3].

Research on **Licochalcone C** is still evolving. Future work should focus on:

- **Mechanism of Action:** Delving deeper into its molecular targets, especially its potent anti-biofilm and membrane-disrupting effects [1].
- **In Vivo Efficacy:** Conducting more comprehensive animal studies to confirm its therapeutic potential and safety profile [1].
- **Structural Optimization:** Using synthetic chemistry to create novel analogs with improved efficacy and pharmacokinetic properties [5].

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